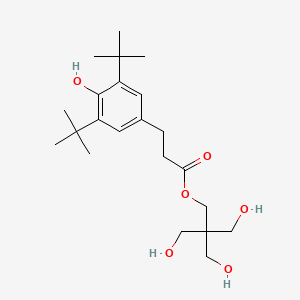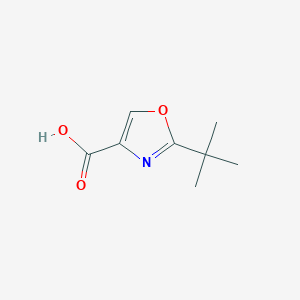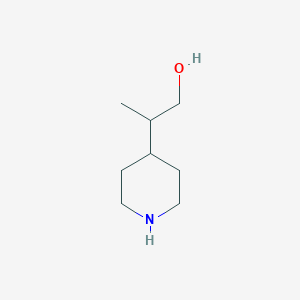
2-(4-Piperidinyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Piperidinyl)-1-propanol is an organic compound with the molecular formula C8H17NO It features a piperidine ring, which is a six-membered heterocyclic amine, attached to a propanol group
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(4-piperidinyl)-1-propanol, have been found to exhibit a wide variety of biological activities . For instance, the piperidine moiety is a key component in many FDA-approved drugs . It’s worth noting that the opioid receptor MOR (mu-opioid receptor) and DOR (delta-opioid receptor) are the main targets of opioid agonists, which include some piperidine-containing compounds .
Mode of Action
One study found that a compound named “194”, which inhibits the crmp2-ubc9 interaction and sumoylation of crmp2, decreases nav17 currents in sensory neurons from four species
Biochemical Pathways
It’s known that piperidine derivatives can be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents
Pharmacokinetics
It’s known that fentanyl, a piperidine-containing compound, is 80-85% bound to plasma proteins
Result of Action
It’s known that piperidine derivatives can exhibit a wide variety of biological activities
Action Environment
One study found that the reaction rate in a flow system for a piperidine derivative was significantly improved due to enhanced mass transfer
Biochemical Analysis
Biochemical Properties
2-(Piperidin-4-yl)propan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can alter the enzyme’s activity, leading to changes in the metabolic pathways they regulate . Additionally, 2-(Piperidin-4-yl)propan-1-ol can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of 2-(Piperidin-4-yl)propan-1-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and differentiation . By modulating these pathways, 2-(Piperidin-4-yl)propan-1-ol can affect gene expression, leading to changes in protein synthesis and cellular metabolism . For example, in certain cancer cell lines, this compound has been observed to inhibit cell proliferation by altering the expression of genes involved in the cell cycle .
Molecular Mechanism
At the molecular level, 2-(Piperidin-4-yl)propan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 2-(Piperidin-4-yl)propan-1-ol can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The effects of 2-(Piperidin-4-yl)propan-1-ol can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its potency and efficacy . In in vitro and in vivo studies, long-term exposure to 2-(Piperidin-4-yl)propan-1-ol has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-(Piperidin-4-yl)propan-1-ol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with significant biological activity observed at therapeutic levels . At higher doses, 2-(Piperidin-4-yl)propan-1-ol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidinyl)-1-propanol typically involves the following steps:
Starting Material: The synthesis begins with piperidine, a common heterocyclic amine.
Alkylation: Piperidine is alkylated using a suitable alkylating agent, such as 1-chloropropane, under basic conditions to form 4-(propyl)piperidine.
Oxidation: The alkylated product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the hydroxyl group, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidinyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, DMP, or potassium permanganate.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: SOCl2 or phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-(4-Piperidinyl)-1-propanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme mechanisms and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)ethan-1-ol: Similar structure but with an ethyl group instead of a propyl group.
1-(Piperidin-1-yl)propan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the propyl chain.
4-(Piperidin-4-yl)butan-1-ol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-(4-Piperidinyl)-1-propanol is unique due to its specific arrangement of the piperidine ring and the propanol group, which imparts distinct chemical and biological properties. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-piperidin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-10)8-2-4-9-5-3-8/h7-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELWGLUXAIGHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628978 |
Source


|
| Record name | 2-(Piperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89151-39-3 |
Source


|
| Record name | 2-(Piperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

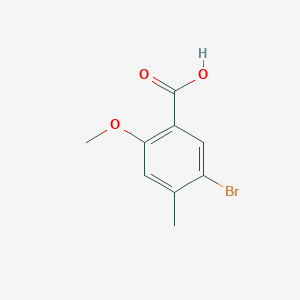

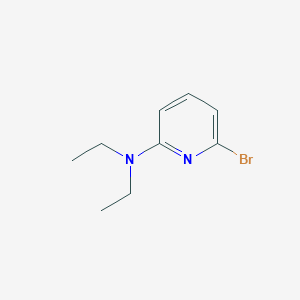


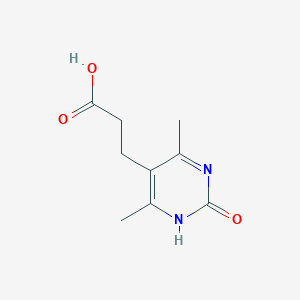
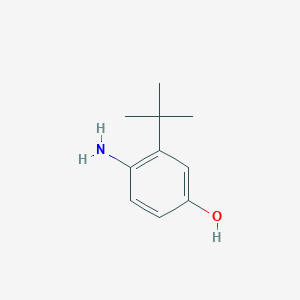
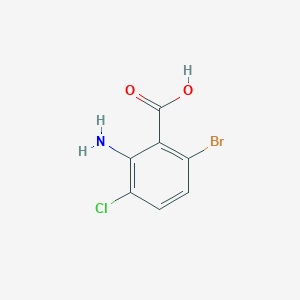
![5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide](/img/structure/B1289809.png)

